N-Dibenzofuran-2-yl-4-methyl-3-nitro-benzenesulfonamide
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Overview
Description
N-(dibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of N-(dibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives through O-arylation reactions and subsequent cyclization of diaryl ethers . The reaction conditions often involve the use of metal complex catalysis. Industrial production methods may include the use of substituted biphenyls and benzofuran annulation .
Chemical Reactions Analysis
N-(dibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(dibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with molecular targets and pathways. For instance, compounds containing the dibenzofuran moiety have been shown to inhibit tumor necrosis factor (TNF-α) production, which can be employed as antiallergic agents . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(dibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
Dibenzofuran: A simpler compound with similar structural features but lacking the sulfonamide and nitro groups.
Benzofuran: Another related compound with a single benzene ring fused to a furan ring.
Dibenzodioxin: A compound with two oxygen atoms in the central ring, differing from the dibenzofuran structure.
The uniqueness of N-(dibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2O5S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-dibenzofuran-2-yl-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H14N2O5S/c1-12-6-8-14(11-17(12)21(22)23)27(24,25)20-13-7-9-19-16(10-13)15-4-2-3-5-18(15)26-19/h2-11,20H,1H3 |
InChI Key |
IIVQGWXHJZJGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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